Guanabenz
Vue d'ensemble
Description
Guanabenz is a small molecule that functions as an alpha-2 adrenergic agonist. It is primarily used as an antihypertensive agent to manage high blood pressure. This compound works by stimulating alpha-2 adrenergic receptors, which leads to a decrease in sympathetic outflow from the central nervous system, resulting in lowered blood pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Guanabenz can be synthesized through a reaction involving 2,6-dichlorobenzaldehyde and aminoguanidine. The reaction typically involves the condensation of these two compounds under acidic conditions to form the hydrazone derivative, which is then converted to this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes stringent purification steps to ensure the final product meets pharmaceutical standards. The use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) are common in the purification process .
Analyse Des Réactions Chimiques
Types of Reactions
Guanabenz undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, including 4-hydroxy this compound.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can occur on the benzene ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which can have different pharmacological activities .
Applications De Recherche Scientifique
Guanabenz has a wide range of scientific research applications:
Chemistry: Used as a model compound to study alpha-2 adrenergic receptor interactions.
Biology: Investigated for its effects on cellular stress responses and circadian rhythms.
Industry: Utilized in the development of new therapeutic agents targeting alpha-2 adrenergic receptors.
Mécanisme D'action
Guanabenz exerts its antihypertensive effects by stimulating alpha-2 adrenergic receptors in the central nervous system. This stimulation leads to a decrease in sympathetic outflow to the heart, kidneys, and peripheral vasculature, resulting in lowered systolic and diastolic blood pressure. Additionally, this compound reduces peripheral vascular resistance and slightly slows the pulse rate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clonidine: Another alpha-2 adrenergic agonist used for hypertension.
Guanfacine: Similar in structure and function, used for hypertension and attention deficit hyperactivity disorder (ADHD).
Methyldopa: An alpha-2 adrenergic agonist used for hypertension
Uniqueness
Guanabenz is unique due to its specific binding affinity for alpha-2 adrenergic receptors and its ability to modulate the integrated stress response (ISR). This makes it a valuable compound for research into stress-related cellular mechanisms and potential therapeutic applications beyond hypertension .
Activité Biologique
Guanabenz, an alpha-2 adrenergic receptor agonist primarily used as an antihypertensive medication, has garnered attention for its diverse biological activities beyond its original therapeutic use. Recent studies have explored its potential in various medical fields, including neurodegenerative diseases, parasitic infections, and metabolic disorders. This article provides a detailed overview of the biological activity of this compound, supported by case studies and research findings.
This compound acts primarily through the activation of alpha-2 adrenergic receptors, leading to a decrease in sympathetic outflow and a reduction in blood pressure. However, its biological effects extend to several mechanisms:
- Modulation of the Unfolded Protein Response (UPR) : this compound has been shown to reduce endoplasmic reticulum (ER) stress and modulate UPR pathways, which are implicated in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) .
- Antiparasitic Activity : The compound exhibits significant antiparasitic effects against Toxoplasma gondii, showing the ability to reduce brain cysts and protect against lethal doses in mouse models .
- Neuroprotective Effects : In models of neurodegeneration, this compound has demonstrated the capacity to ameliorate disease progression by reducing protein misfolding and prion-like propagation .
1. Antiparasitic Activity
A pivotal study highlighted this compound's efficacy against Toxoplasma gondii. The research revealed that this compound not only inhibited the replication of the parasite in vitro but also significantly reduced the number of brain cysts in chronically infected mice. The effective concentration (EC50) was determined to be approximately 6 μM, indicating potent activity against both acute and chronic stages of infection .
2. Neurodegenerative Diseases
This compound's role in ALS was explored through various models. In vitro studies showed that this compound reduced ER overload and improved ribosomal folding. In vivo studies using C. elegans and zebrafish models demonstrated a notable delay in disease progression associated with ALS . These findings suggest that this compound could serve as a therapeutic agent targeting UPR pathways.
3. Metabolic Effects
Recent investigations into this compound's metabolic effects indicated its potential for weight management. In a study involving diet-induced obesity in rats, this compound administration resulted in an approximately 11% reduction in body weight over 25 days at a dosage of 5 mg/kg. Additionally, it significantly delayed gastric emptying and reduced caloric intake during the initial treatment phase . The compound also lowered plasma glucose and triglyceride levels, indicating potential benefits for metabolic health.
Summary of Biological Activities
The following table summarizes the key biological activities of this compound based on recent research:
Propriétés
IUPAC Name |
2-[(E)-(2,6-dichlorophenyl)methylideneamino]guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZVGELJXXEGPV-YIXHJXPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/N=C(N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23256-50-0 (monoacetate) | |
Record name | Guanabenz [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005051627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
231.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60329-03-5, 5051-62-7 | |
Record name | Hydrazinecarboximidamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60329-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanabenz [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005051627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | guanabenz | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Guanabenz | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GUANABENZ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGD30112WC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.